A Technical Guide to the Structure and Application of Mal-GGG-Bal-NHS Ester
A Technical Guide to the Structure and Application of Mal-GGG-Bal-NHS Ester
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical structure, properties, and application of Mal-GGG-Bal-NHS ester, a heterobifunctional crosslinker predominantly used in the synthesis of Antibody-Drug Conjugates (ADCs).
Core Structure of Mal-GGG-Bal-NHS Ester
Mal-GGG-Bal-NHS ester is a sophisticated chemical linker designed with distinct reactive moieties at each end, separated by a spacer arm. Its name delineates its constituent components from one end to the other:
-
Mal (Maleimide): This functional group is located at one terminus of the linker. It specifically and efficiently reacts with sulfhydryl or thiol groups (–SH), which are found in the side chains of cysteine residues within proteins and peptides. This reaction proceeds via a Michael addition, forming a stable thioether bond.
-
GGG (Tri-glycine): A peptide linker consisting of three consecutive glycine (B1666218) residues (-Gly-Gly-Gly-). This oligo-peptide chain acts as a flexible, hydrophilic spacer. The glycine residues provide spatial separation between the conjugated molecules, which can help to maintain their native conformations and biological activities.
-
Bal (Beta-alanine): A beta-amino acid that extends the spacer arm, contributing to the overall length and flexibility of the linker.
-
NHS ester (N-hydroxysuccinimide ester): Positioned at the opposite terminus from the maleimide (B117702) group. NHS esters are highly reactive towards primary amine groups (–NH₂), such as those on the side chains of lysine (B10760008) residues in antibodies or other proteins. The reaction forms a stable amide bond, releasing the N-hydroxysuccinimide leaving group.
The molecule's design allows for a controlled, two-step conjugation process, making it a valuable tool in the field of bioconjugation and particularly for the construction of ADCs.[1][2][3]
Caption: Logical structure of Mal-GGG-Bal-NHS ester.
Physicochemical Properties
The quantitative data for Mal-GGG-Bal-NHS ester are summarized below, providing key information for its handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 1193111-65-7 | [1][2][4] |
| Molecular Formula | C₂₁H₂₆N₆O₁₀ | [2][4] |
| Molecular Weight | 522.47 g/mol | [2][4] |
| Appearance | Solid | [2][3] |
| Purity | Typically ≥95% | [4] |
| Storage Conditions | 2-8°C or -20°C, protect from moisture | [2] |
Experimental Protocols: Bioconjugation
Mal-GGG-Bal-NHS ester is a heterobifunctional crosslinker, meaning it facilitates the joining of two different molecules through a two-step process. The protocol below outlines a general methodology for its use in creating an Antibody-Drug Conjugate (ADC), where an antibody is linked to a thiol-containing drug payload.
Principle: The strategy involves two sequential reactions:
-
Amine Reaction: The NHS ester end of the linker reacts with primary amines (e.g., lysine residues) on the antibody.
-
Thiol Reaction: The maleimide end of the now antibody-bound linker reacts with a free thiol group on the drug payload.
Materials:
-
Antibody (or other amine-containing protein) in a suitable buffer (e.g., PBS, pH 7.2-8.0).
-
Mal-GGG-Bal-NHS ester.
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF) to dissolve the linker.
-
Thiol-containing drug payload.
-
Reaction buffers: Phosphate-Buffered Saline (PBS) or similar.
-
Quenching reagents (e.g., Tris or glycine) to stop the NHS ester reaction.
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis) to remove excess linker and unreacted molecules.
Methodology:
Step 1: Reaction of NHS Ester with Antibody
-
Antibody Preparation: Prepare the antibody solution at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer at a pH of 7.2-8.0. Common buffers include PBS or borate (B1201080) buffer.
-
Linker Preparation: Immediately before use, dissolve the Mal-GGG-Bal-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution.
-
Conjugation: Add a calculated molar excess of the dissolved linker to the antibody solution. The ratio will depend on the desired degree of labeling and should be optimized empirically.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Quenching (Optional but Recommended): Add a quenching reagent like Tris or glycine to a final concentration of ~50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted linker and quenching reagent from the antibody-linker conjugate. This is critical and is typically achieved using SEC, dialysis, or tangential flow filtration (TFF). The purified product is the "Maleimide-activated Antibody."
Step 2: Reaction of Maleimide-Activated Antibody with Thiol-Containing Drug
-
Buffer Adjustment: Ensure the purified Maleimide-activated Antibody is in a buffer with a pH of 6.5-7.5. The maleimide-thiol reaction is most efficient and specific within this pH range.
-
Drug Preparation: Dissolve the thiol-containing drug payload in a compatible solvent.
-
Conjugation: Add a molar excess of the drug payload to the Maleimide-activated Antibody solution.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction should be performed in an environment protected from light if the payload is light-sensitive.
-
Final Purification: Purify the final Antibody-Drug Conjugate (ADC) to remove unreacted drug payload and any aggregates. SEC is commonly used for this final polishing step.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.
Caption: Experimental workflow for ADC synthesis.
